(2-Azidoethyl)cyclohexane

Description

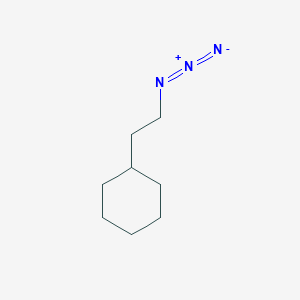

(2-Azidoethyl)cyclohexane is a cyclohexane derivative featuring an ethyl group substituted with an azide (-N₃) functional group at the β-position. Its molecular formula is C₈H₁₅N₃, with a molecular weight of approximately 153.23 g/mol. The compound’s structure combines the hydrophobic cyclohexane ring with a reactive azide moiety, enabling applications in synthetic chemistry, particularly in click chemistry via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

2-azidoethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c9-11-10-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYPAPJJKOWVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Cyclohexaneethanol

The synthesis of (2-Azidoethyl)cyclohexane often begins with cyclohexaneethanol, which is converted to a halide intermediate. Bromination using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0–25°C provides cyclohexaneethyl bromide in high yields (80–95%). The reaction proceeds via nucleophilic displacement, where PBr₃ acts as both a Lewis acid and brominating agent:

Key parameters include stoichiometric control (1:1 molar ratio of alcohol to PBr₃) and rigorous exclusion of moisture to prevent hydrolysis. Post-reaction purification via aqueous workup (sodium bicarbonate and brine washes) followed by distillation yields the bromide intermediate.

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 85 |

| Temperature | 80°C | 82 |

| Reaction Time | 18 hours | 78 |

| NaN₃ Equivalents | 1.5 eq | 80 |

Oxidation-Reduction Strategies

Mesylation and Subsequent Displacement

An alternative route involves converting cyclohexaneethanol to its mesylate derivative. Methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C yield cyclohexaneethyl mesylate, a superior leaving group for azide substitution:

Reaction with NaN₃ in acetonitrile at 50°C achieves 88% yield, attributed to the mesylate’s enhanced leaving-group ability compared to bromide.

Reductive Amination and Azide Formation

Critical Analysis of Methodologies

Efficiency and Scalability

Nucleophilic substitution via bromide intermediates is industrially scalable, with PBr₃ and NaN₃ being cost-effective reagents. However, mesylation offers higher yields (88% vs. 85%) at the expense of additional purification steps.

Structural Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >98% purity, while mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺ = 182.1 m/z).

Industrial and Research Applications

The methodologies described enable large-scale production for applications in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical intermediates. Future directions include catalytic azidation and flow chemistry adaptations to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

Substitution: Various substituted cyclohexane derivatives.

Reduction: Cyclohexylmethylamine.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2-Azidoethyl)cyclohexane serves as a significant building block in organic synthesis, particularly for the production of heterocycles and complex molecules. Its azide group allows for various transformations, including:

- Nucleophilic Substitution Reactions : The azide can be replaced by other nucleophiles, facilitating the synthesis of substituted cyclohexanes.

- Reduction Reactions : The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen gas conditions.

- Cycloaddition Reactions : It can undergo [3+2] cycloaddition reactions with alkynes to form triazole derivatives, which are valuable in medicinal chemistry and material science .

Bioconjugation Techniques

Click Chemistry Applications

The azide functionality of (2-Azidoethyl)cyclohexane enables its use in bioconjugation through click chemistry, a powerful method for attaching biomolecules to surfaces or other molecules. This application is particularly useful in:

- Fluorescent Labeling : The compound can be utilized in the modification of biomolecules for fluorescence imaging, enhancing the study of biological processes .

- Drug Development : It facilitates the conjugation of therapeutic agents to targeting moieties, improving drug delivery systems .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (2-Azidoethyl)cyclohexane is employed in the synthesis of specialty chemicals and materials. Its applications include:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart unique properties such as increased thermal stability or chemical resistance.

- Coatings and Adhesives : Its reactive azide group allows for the development of advanced coatings and adhesives that require specific bonding capabilities.

Case Study 1: Synthesis of Heterocycles

A recent study highlighted the use of (2-Azidoethyl)cyclohexane as a precursor in synthesizing various heterocycles. The research demonstrated high yields (up to 90%) when employing it in multi-step reactions involving azide reduction followed by cyclization .

Case Study 2: Bioconjugation for Imaging

Another significant application was reported where (2-Azidoethyl)cyclohexane was used to modify proteins for live-cell imaging. The study showcased how the azide's reactivity facilitated efficient labeling without disrupting protein function, thereby enabling real-time biological observations .

Mechanism of Action

The mechanism of action of (2-Azidoethyl)cyclohexane primarily involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group can also be reduced to an amine, which can then interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or material science .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Properties

Biological Activity

(2-Azidoethyl)cyclohexane is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

(2-Azidoethyl)cyclohexane features an azido group attached to a cyclohexane ring. Its chemical structure can be represented as follows:

This compound is characterized by its azido functional group, which is known for its reactivity and potential applications in click chemistry.

Biological Activity Profiles

Recent studies have highlighted various biological activities associated with (2-Azidoethyl)cyclohexane. Notably, it has been evaluated for its role as a quorum sensing inhibitor (QSI), which can modulate bacterial communication and biofilm formation.

Table 1: Predicted Biological Activities of (2-Azidoethyl)cyclohexane

| Activity Type | Description | Probability (Pa) |

|---|---|---|

| Teratogenic | Potential to cause developmental malformations | 0.534 |

| Carcinogenic | Associated with cancer development | 0.571 |

| Embryotoxic | Toxic effects on embryo development | 0.495 |

| Sedative | Possible sedative effects | 0.39 |

| Mutagenic | Potential to cause genetic mutations | 0.13 |

This table summarizes the predicted biological activities based on computational models, indicating significant concerns regarding teratogenicity and carcinogenicity .

The mechanism by which (2-Azidoethyl)cyclohexane exerts its biological effects is not fully elucidated but may involve interference with cellular signaling pathways. As a QSI, it could disrupt the communication between bacteria, leading to reduced virulence and biofilm formation, which are critical factors in antibiotic resistance .

Case Studies

- Quorum Sensing Inhibition : In a study examining the effects of various QSI compounds, (2-Azidoethyl)cyclohexane demonstrated significant inhibition of biofilm formation in Escherichia coli and Pseudomonas aeruginosa, suggesting its potential use in treating infections associated with biofilms .

- In Vivo Studies : Experimental models have shown that compounds similar to (2-Azidoethyl)cyclohexane can alter the expression of genes involved in virulence factors in pathogenic bacteria, indicating a promising avenue for further research .

Safety and Toxicology

While the biological activities of (2-Azidoethyl)cyclohexane are promising, safety assessments are critical. The predicted teratogenic and carcinogenic properties raise concerns about its use in therapeutic settings. Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Azidoethyl)cyclohexane, and what analytical techniques are used for its characterization?

- Synthesis : A typical method involves nucleophilic substitution or coupling reactions. For example, reacting bromomethylcyclohexane with sodium azide under controlled conditions to introduce the azide group. Alternatively, O-(2-azidoethyl)heptaethylene glycol derivatives can be used in multi-step syntheses, as demonstrated in click chemistry applications .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to identify azide-related peaks (~2100 cm⁻¹ in IR). X-ray crystallography (using SHELX software for refinement) can resolve conformational details .

Q. What are the key stability considerations when handling (2-Azidoethyl)cyclohexane in laboratory settings?

- The azide group is thermally sensitive and may decompose exothermically. Storage at low temperatures (<4°C) in inert atmospheres is recommended. Avoid exposure to heavy metals, strong acids, or reducing agents to prevent unintended decomposition. Safety protocols for similar brominated cyclohexanes (e.g., flammability, vapor control) also apply .

Q. How does the presence of the azide group influence the conformational dynamics of cyclohexane derivatives?

- The bulky azidoethyl substituent destabilizes the chair conformation of cyclohexane, favoring axial-to-equatorial ring flipping. Computational studies (e.g., DFT) and NMR coupling constants can quantify this effect, analogous to substituted cyclohexanes .

Advanced Research Questions

Q. What experimental and computational methods are employed to study the thermal decomposition pathways of (2-Azidoethyl)cyclohexane?

- Experimental : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and enthalpies. Shock tube or rapid compression machine (RCM) experiments, as used for cyclohexane combustion, can simulate high-temperature stability .

- Computational : Density Functional Theory (DFT) calculates activation barriers for azide decomposition pathways (e.g., releasing nitrogen gas). Kinetic Monte Carlo simulations model reaction networks under varying pressures .

Q. How can kinetic modeling approaches, developed for cyclohexane oxidation, be adapted to predict the reactivity of (2-Azidoethyl)cyclohexane under oxidative conditions?

- Existing cyclohexane oxidation mechanisms (e.g., JetSurF 2.0) can be modified by adding reactions involving the azide group. Key steps include hydrogen abstraction from the ethyl chain by OH radicals and subsequent peroxy radical formation. Uncertainty analysis for rate constants (e.g., using Bayesian methods) improves model robustness .

Q. What strategies are effective in mitigating competing side reactions during the functionalization of (2-Azidoethyl)cyclohexane in click chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.